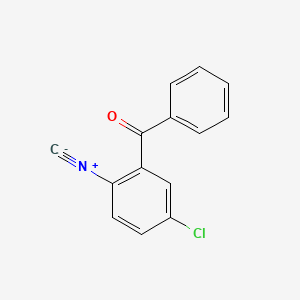
2-Isocyano-5-chlorbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyano-5-chlorbenzophenone is an organic compound with the molecular formula C14H8ClNO It is characterized by the presence of an isocyano group (-NC) and a chlorine atom attached to a benzophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-5-chlorbenzophenone typically involves the reaction of 5-chlorobenzophenone with an isocyanide source under specific conditions. One common method is the phase-transfer Hofmann carbylamine reaction, which utilizes dichlorocarbene generated by the phase-transfer method. The reaction involves the use of sodium hydroxide, chloroform, and benzyltriethylammonium chloride as a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyano-5-chlorbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition: Electrophiles like alkyl halides or acyl chlorides are common.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Isocyano-5-chlorbenzophenone has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Isocyano-5-chlorbenzophenone involves its interaction with molecular targets through its isocyano and chloro functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
- 2-Isocyano-4-chlorbenzophenone
- 2-Isocyano-3-chlorbenzophenone
- 2-Isocyano-5-brombenzophenone
Comparison: 2-Isocyano-5-chlorbenzophenone is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications where others may not be as effective.
Propiedades
Número CAS |
521270-77-9 |
|---|---|
Fórmula molecular |
C14H8ClNO |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
(5-chloro-2-isocyanophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H8ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9H |
Clave InChI |
INWZYZYCVPBOTG-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


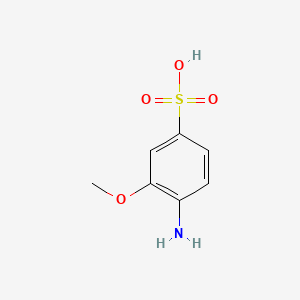
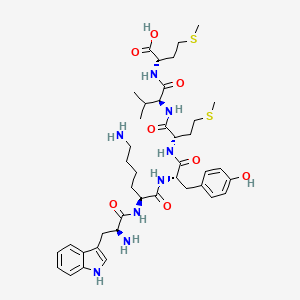
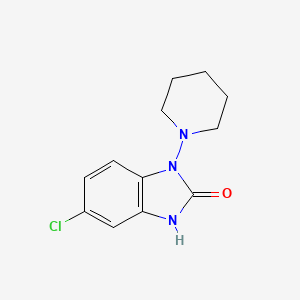
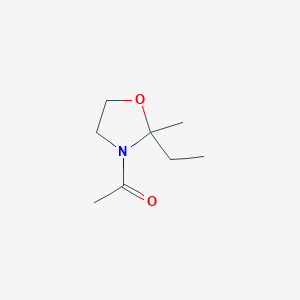
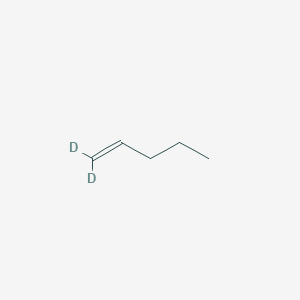
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
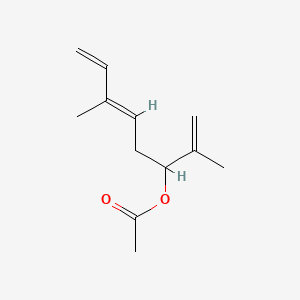
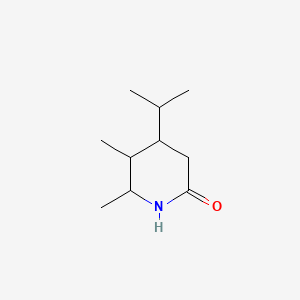
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
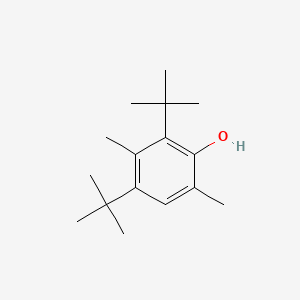
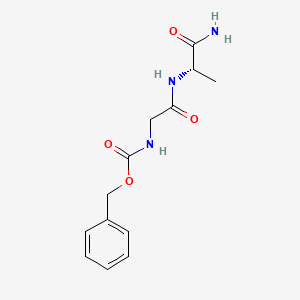
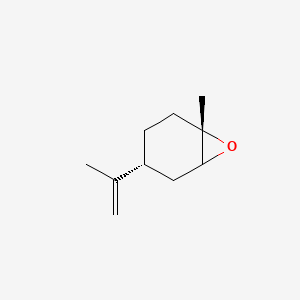
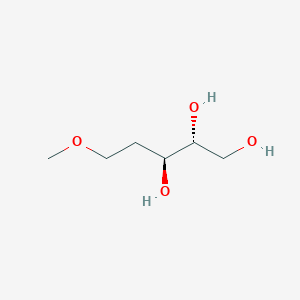
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
